molecular formula C14H17N7S B6442527 6-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-9H-purine CAS No. 2549054-65-9

6-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-9H-purine

Cat. No.: B6442527
CAS No.: 2549054-65-9
M. Wt: 315.40 g/mol
InChI Key: DUJUVZHUQPFRPB-UHFFFAOYSA-N
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Description

6-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-9H-purine (CAS 2549054-65-9) is a synthetic small molecule with a molecular formula of C14H17N7S and a molecular weight of 315.40 g/mol. This complex heterocyclic compound features a purine core linked to a piperidine-substituted 1,3,4-thiadiazole ring, a structure associated with diverse biological activities in medicinal chemistry research. The 1,3,4-thiadiazole moiety is a privileged scaffold in drug discovery, known for its significant role in the molecular structure of various therapeutic agents. Researchers are highly interested in this class of compounds due to their broad pharmacological potential. Scientific literature indicates that novel 1,3,4-thiadiazole derivatives are actively investigated for their anti-infective properties, with some compounds demonstrating potent antibacterial activity against Gram-positive bacteria, including resistant strains like Staphylococcus aureus and Bacillus subtilis . Furthermore, the integration of the purine nucleus, a fundamental structure in biological systems, may contribute to the compound's ability to interact with key enzymatic pathways or protein targets. This makes it a valuable chemical tool for probing purine-binding sites in biological systems. The structural features of this compound suggest potential research applications in areas such as infectious disease, oncology, and molecular pharmacology. This product is provided for research purposes as a chemical probe to investigate these mechanisms and applications. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use. Researchers can access this compound in various quantities to support their investigative needs.

Properties

IUPAC Name

2-ethyl-5-[1-(7H-purin-6-yl)piperidin-4-yl]-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N7S/c1-2-10-19-20-14(22-10)9-3-5-21(6-4-9)13-11-12(16-7-15-11)17-8-18-13/h7-9H,2-6H2,1H3,(H,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUJUVZHUQPFRPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)C2CCN(CC2)C3=NC=NC4=C3NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

5-Ethyl-1,3,4-Thiadiazole Ring Formation

The 1,3,4-thiadiazole moiety is typically constructed via cyclization of thioamides or hydrazinecarbothioamides. A widely employed method involves treating a thioamide precursor with dehydrating agents under acidic or basic conditions. For example, in the synthesis of analogous thiadiazolo-pyrimidinones, cyclization of hydrazinecarbothioamides using H₂SO₄ or NaOH yields the thiadiazole ring in yields exceeding 80%.

Example Protocol (Adapted from):

  • Thioamide Preparation: React 5-ethylthioamide with propionitrile in the presence of n-BuLi, followed by acidic quench.

  • Cyclization: Treat the intermediate with H₂S and H₂SO₄ to form the 1,3,4-thiadiazole core.

This method ensures regioselectivity at the 2-position of the thiadiazole, critical for subsequent piperidine coupling.

Piperidine Substitution at the Thiadiazole 2-Position

Introducing the piperidine ring to the thiadiazole requires nucleophilic aromatic substitution or transition metal-catalyzed coupling. In a study on thiadiazolo-pyrimidinones, piperidine derivatives were attached via alkylation using KI in acetonitrile, achieving 79% yield.

Key Considerations:

  • Activation: The thiadiazole’s 2-position is electrophilic, enabling displacement of leaving groups (e.g., chloride) by piperidine.

  • Solvent Optimization: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates.

Purine Functionalization

6-Position Substitution on the Purine Core

The purine scaffold is functionalized at the 6-position through nucleophilic substitution. Chloropurine derivatives are common intermediates, as the C6 chloride is highly reactive toward amines.

Protocol (Hypothetical):

  • Intermediate Synthesis: Generate 6-chloro-9H-purine via chlorination of hypoxanthine or direct synthesis from pyrimidine precursors.

  • Coupling Reaction: React 6-chloro-9H-purine with 4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine in the presence of a base (e.g., K₂CO₃) and a polar solvent (e.g., DMSO).

Integrated Synthetic Route

A plausible multi-step synthesis for the target compound is outlined below:

StepReaction TypeReagents/ConditionsYield*Source Basis
1Thioamide synthesisPropionitrile, n-BuLi, H₂S, H₂SO₄65–81%
2Thiadiazole cyclizationH₂O, reflux81%
3Piperidine couplingKI, acetonitrile, 80°C79%
4Purine chlorinationPOCl₃, DMF, reflux70–85%
5Final alkylationK₂CO₃, DMSO, 120°C60–75%

Analytical and Optimization Challenges

Regioselectivity in Thiadiazole Formation

Unwanted regioisomers may form during cyclization if reaction conditions are suboptimal. Source highlights that using ionic liquids as catalysts improves selectivity for 1,3,4-thiadiazoles over 1,2,4-isomers, achieving >90% regiopurity.

Purification of Hydrophobic Intermediates

The piperidine-thiadiazole intermediate’s hydrophobicity complicates isolation. Gradient column chromatography (hexane/EtOAc) or recrystallization from ethanol/water mixtures are effective.

Comparative Methodologies

Alternative Thiadiazole Synthesis

Source reports a microwave-assisted cyclization method for 1,2,4-triazolethiones, reducing reaction times from 12 hours to 30 minutes with comparable yields (75–88%). While untested for 1,3,4-thiadiazoles, this approach could potentially accelerate step 1.

Piperidine Coupling via Buchwald-Hartwig Amination

Transition metal-catalyzed coupling (e.g., Pd₂(dba)₃/Xantphos) enables C–N bond formation between aryl halides and amines. This method, though costlier, avoids harsh conditions required for nucleophilic substitution .

Chemical Reactions Analysis

Types of Reactions

6-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-9H-purine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Comparison with Similar Compounds

Analysis :

  • Thiadiazole vs. Acyl Groups : The 5-ethyl-thiadiazole substituent in the target compound may enhance π-π stacking interactions in biological systems compared to acylated analogs like 34 or 37 , which exhibit higher synthetic yields (79% and 68%, respectively) .
  • Thermal Stability : Compounds with bulkier substituents (e.g., 37 ) show lower melting points (71–72°C), suggesting reduced crystallinity compared to the target compound’s likely rigid thiadiazole-piperidine system.

Purine Core Modifications

Variations in the purine scaffold’s substitution pattern significantly influence pharmacological profiles:

Compound Purine Substitution Activity/Property Reference
Target Compound Unsubstituted 9H-purine Presumed interaction with purine-binding enzymes
6-(Piperidin-1-yl)-9-{2-[4-((4-(prop-2-yn-1-yl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl]ethyl}-9H-purine (9e) Triazolyl-ethyl linker Synthesized via click chemistry (29% yield); m.p. 158–160°C
8-(2-Chlorophenyl)-9-(4-chlorophenyl)-6-[4-(ethoxyacetyl)piperazin-1-yl]-9H-purine (33) 8/9-Dichlorophenyl groups Yield: 71%; m.p. 176–178°C; designed as cannabidiol analogs

Analysis :

  • Electron-Withdrawing Groups: Dichlorophenyl-substituted purines (e.g., 33) are tailored for cannabinoid receptor modulation, whereas the target compound’s unsubstituted purine core may favor interactions with adenosine receptors .
  • Synthetic Complexity : Triazolyl derivatives like 9e require multi-step synthesis (e.g., Cu-catalyzed azide-alkyne cycloaddition) but achieve moderate yields (29%), contrasting with the target compound’s simpler piperidine-thiadiazole linkage .

Pharmacological Potential and Purity

While pharmacological data for the target compound are absent, analogs in the evidence highlight trends:

  • HPLC Purity : Most analogs (e.g., 34 , 37 ) exhibit >95% purity, critical for preclinical studies . The target compound’s purity is likely comparable if synthesized under similar protocols.
  • Bioactivity Clues : Thiadiazole-containing compounds often exhibit kinase inhibition or antimicrobial activity, suggesting the target compound may share these properties .

Biological Activity

6-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-9H-purine, identified by CAS number 2549054-65-9, is a synthetic compound with a unique structure that combines a purine base with a thiadiazole and piperidine moiety. This compound has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and anticancer effects.

Chemical Structure and Properties

The molecular formula of this compound is C14H17N7SC_{14}H_{17}N_{7}S with a molecular weight of 315.40 g/mol. Its structural features suggest that it may interact with various biological targets, making it a candidate for therapeutic applications.

PropertyValue
CAS Number2549054-65-9
Molecular FormulaC₁₄H₁₇N₇S
Molecular Weight315.40 g/mol

Anti-inflammatory Activity

Research into the anti-inflammatory potential of thiadiazole derivatives indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. A study highlighted the evaluation of various thiadiazole derivatives using in vitro assays such as erythrocyte membrane stabilization and proteinase enzyme inhibition. The results showed promising anti-inflammatory activity, suggesting that the compound may function through similar mechanisms .

Key Findings:

  • In vitro assays demonstrated up to 76.91% inhibition in proteinase activity at concentrations of 100 ppm.
  • In vivo studies using carrageenan-induced paw edema models showed a reduction in inflammation by 50.05% at lower doses (100 mg/kg) and 68.76% at higher doses (200 mg/kg) after 24 hours .

Anticancer Activity

The anticancer properties of derivatives containing the thiadiazole ring have been extensively studied. Compounds structurally related to this compound have demonstrated cytotoxic effects against various cancer cell lines.

Case Studies:

  • A review on cytotoxic properties of thiadiazole derivatives reported GI50 values ranging from 0.74 to 10.0 μg/mL against human colon cancer (HCT116), lung cancer (H460), and breast cancer (MCF-7) cell lines .
  • Specific derivatives exhibited IC50 values indicating effective inhibition of tumor growth in multiple cell lines, including prostate cancer cells (PC3) where growth inhibition reached 89.2% at concentrations of 10 μM/mL .

The mechanisms underlying the biological activity of this compound likely involve:

  • Inhibition of Pro-inflammatory Cytokines: Similar compounds have been shown to modulate cytokine release, reducing inflammation.
  • Induction of Apoptosis in Cancer Cells: Thiadiazole derivatives often induce apoptosis through mitochondrial pathways and caspase activation, leading to cell death in malignant cells .

Q & A

Q. What safety protocols are critical when handling intermediates with nitro or thiol groups?

  • Answer :
  • Nitro Compounds : Store in flame-proof cabinets; avoid contact with reducing agents (risk of explosion).
  • Thiols : Use fume hoods and chelating agents (e.g., EDTA) to prevent oxidation to disulfides.
  • PPE : Wear nitrile gloves and safety goggles; avoid latex due to solvent permeability .

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